iCRT-14-d5 is a deuterated derivative of iCRT-14, a potent inhibitor of β-catenin-responsive transcription. The compound primarily targets the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation and differentiation. The incorporation of deuterium atoms in iCRT-14-d5 enhances its stability and pharmacokinetic properties, making it a valuable tool in scientific research.
iCRT-14-d5 is classified as a small molecule compound with the following chemical details:
The synthesis of iCRT-14-d5 involves the following steps:
Industrial production scales up these laboratory methods, emphasizing consistency and purity through rigorous quality control measures.
The molecular structure of iCRT-14-d5 can be described using the following identifiers:
The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, potentially affecting its biological activity and stability .
iCRT-14-d5 participates in various chemical reactions:
The outcomes of these reactions depend on the conditions and reagents used, with major products including hydroxylated derivatives from oxidation and deuterated alcohols from reduction.
iCRT-14-d5 inhibits the Wnt/β-catenin signaling pathway by directly interacting with β-catenin. This interaction prevents β-catenin from binding to T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF), disrupting their transcriptional activity. The result is cell cycle arrest and reduced cell proliferation, particularly in cancer cells where this pathway is often dysregulated .
These properties make iCRT-14-d5 suitable for various applications in scientific research .
iCRT-14-d5 has diverse applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3